

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan compared to other ADC linkers

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan

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Understanding the GGFG Linker-Payload

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan is not just a linker; it is a complete **drug-linker conjugate**. This means it consists of a cytotoxic payload attached to a linker that is designed to connect to an antibody [1] [2].

- **Payload:** The payload is **Exatecan**, a potent inhibitor of DNA Topoisomerase I ($IC_{50} = 2.2 \mu M$) [3] [1] [2]. Topoisomerase I inhibitors work by blocking the religation of DNA strands during replication, causing DNA damage and leading to cell death [4].
- **Linker Chemistry:** The linker is a peptide sequence, **MC-Gly-Gly-Phe-Gly** (GGFG). This type of linker is **cleavable**, meaning it is designed to remain stable in the bloodstream but break apart inside the target cell to release the active drug [4]. Peptide linkers like GGFG are typically cleaved by specific enzymes (e.g., cathepsins) found in the lysosomes of cells [5].
- **Stereochemistry Note:** The "(R)" designation for the cyclopropane is crucial as it denotes a specific stereoisomer of the molecule. A closely related compound with an "(S)" configuration also exists, and both are used in ADC research [3] [6].

This GGFG-Exatecan technology is notably employed in a clinically approved ADC, **Trastuzumab Deruxtecan** (marketed as Enhertu), which has a Drug-Antibody Ratio (DAR) of 7.8 [4].

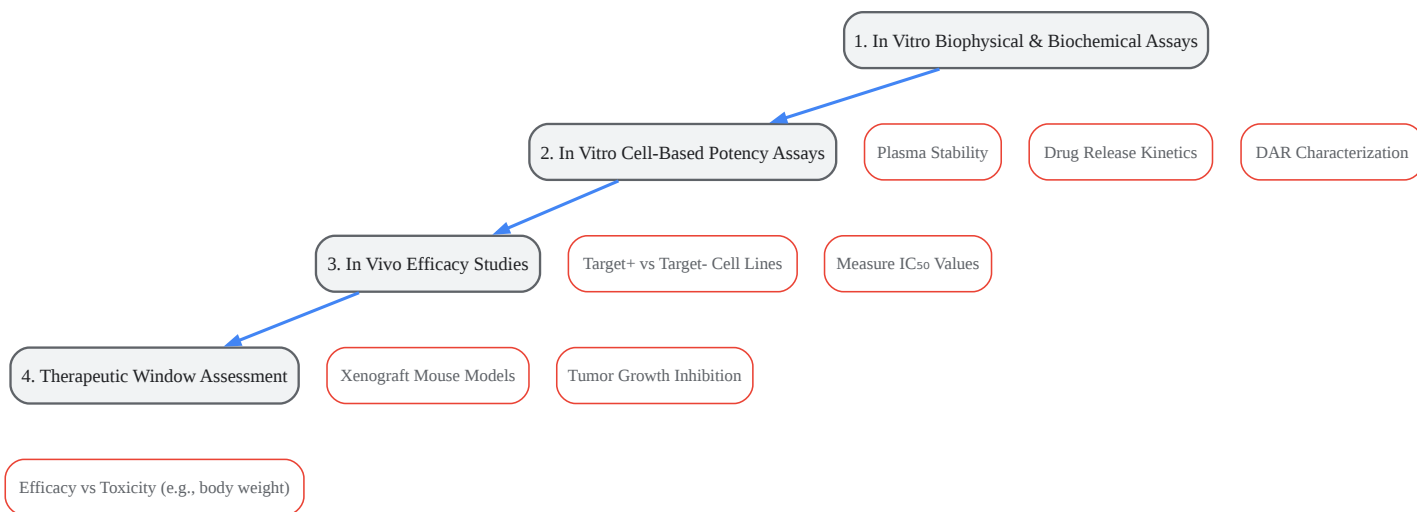
Comparison with Other ADC Linker Technologies

To objectively compare this linker-payload, it is evaluated against other common technologies based on key design parameters. The table below synthesizes this information from the scientific literature [4] [5].

Feature	MC-Gly-Gly-Phe-Gly-(R)-Exatecan (as in Trastuzumab Deruxtecan)	Val-Cit-PABC Linker (as in Brentuximab Vedotin)	SMCC Linker (as in Trastuzumab Emtansine)
Linker Type	Cleavable Peptide [4]	Cleavable Peptide (Valine-Citrulline) [4]	Non-cleavable (Succinimidyl trans-4-(maleimidylmethyl) cyclohexane-1-carboxylate) [4]
Payload & Mechanism	Exatecan; DNA Topoisomerase I inhibitor [4]	MMAE; Microtubule-disrupting agent [4]	DM1; Microtubule-disrupting agent [4]
Typical DAR	~8 [4]	~4 [4]	~3.5 [4]
Key Characteristics	High DAR; Membrane-permeable payload enables bystander effect [4] [5]	Well-established protease-cleavable system [5]	Stable in plasma; requires full antibody degradation for payload release [4]

Experimental Workflow for ADC Linker-Payload Evaluation

To guide your own comparison studies, the standard experimental workflow for evaluating an ADC linker-payload typically involves the following stages, which you can adapt for MC-Gly-Gly-Phe-Gly-(R)-Exatecan [4] [5]:



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